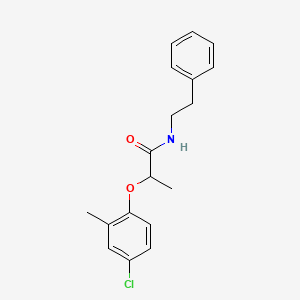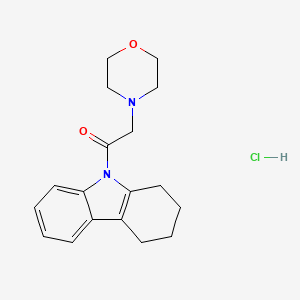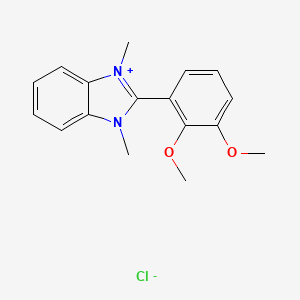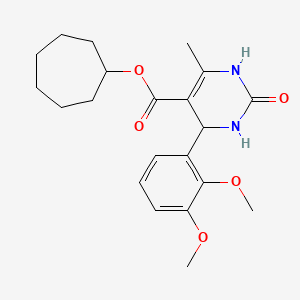![molecular formula C16H21ClO5 B4956928 diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate, also known as cloquintocet-mexyl, is a herbicide that is widely used in agriculture. It belongs to the family of aryloxyphenoxypropionates and is known for its ability to control a wide range of weeds in crops such as wheat, barley, and rice. Cloquintocet-mexyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Cloquintocet-mexyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase and results in the disruption of cell membranes. Cloquintocet-mexyl is selective in its herbicidal activity, targeting only grassy weeds and leaving broadleaf crops unharmed.
Biochemical and Physiological Effects
Cloquintocet-mexyl has been shown to have a low toxicity to mammals and birds, with no adverse effects observed in acute and chronic toxicity studies. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. Cloquintocet-mexyl has also been shown to have no effect on soil microorganisms and earthworms, indicating its low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
Cloquintocet-mexyl is widely used in laboratory experiments for its herbicidal activity and mode of action. It is easy to synthesize and purify, making it a cost-effective option for researchers. However, its selectivity for grassy weeds limits its use in experiments involving broadleaf crops.
Orientations Futures
There are several future directions for research on diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl. One area of interest is the development of new derivatives with improved herbicidal activity and selectivity. Another area of research is the identification of the molecular targets of diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl in plants, which could lead to the development of new herbicides with different modes of action. Finally, there is a need for further studies on the environmental impact of diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl, particularly on non-target organisms such as bees and other pollinators.
Conclusion
Cloquintocet-mexyl is a herbicide that is widely used in agriculture for its ability to control grassy weeds in crops such as wheat, barley, and rice. It has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to develop new derivatives with improved herbicidal activity and selectivity, identify the molecular targets of diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl in plants, and assess its environmental impact.
Méthodes De Synthèse
Cloquintocet-mexyl is synthesized by reacting 4-chloro-3-methylphenol with ethyl bromoacetate in the presence of a base, followed by reaction with malonic acid diethyl ester in the presence of a catalyst. The resulting product is purified using column chromatography to obtain diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate-mexyl in high yield and purity.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been extensively studied for its herbicidal activity and mode of action. It has been shown to inhibit the biosynthesis of fatty acids in plants, leading to the disruption of cell membranes and eventual death of the plant. Cloquintocet-mexyl has also been studied for its potential use in weed control in crops such as wheat, barley, and rice.
Propriétés
IUPAC Name |
diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO5/c1-4-20-15(18)13(16(19)21-5-2)8-9-22-12-6-7-14(17)11(3)10-12/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKVDXGPZHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC(=C(C=C1)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[2-(4-chloro-3-methylphenoxy)ethyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)


![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)



![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)